molecular formula C10H6BrNOS B6256202 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-67-4

4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B6256202
CAS No.: 383142-67-4
M. Wt: 268.13 g/mol
InChI Key: KWYHBOLLADFDBQ-UHFFFAOYSA-N
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Description

Significance of 1,3-Thiazole Derivatives in Heterocyclic Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structural motif is a cornerstone of heterocyclic chemistry and is found in a multitude of biologically active compounds. globalresearchonline.net Thiazole (B1198619) derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. nih.govmdpi.com

The prevalence of the thiazole nucleus in numerous FDA-approved drugs, such as the anti-inflammatory Meloxicam and various antibiotics, underscores its importance in drug design. pharmaguideline.com Its ability to engage in various chemical reactions allows for modifications at multiple positions, enabling chemists to fine-tune the biological activity and physical properties of the resulting molecules. globalresearchonline.netresearchgate.net The thiazole ring system is also a key component of thiamine (B1217682) (Vitamin B1), which is essential for neurological function. nih.gov

Strategic Importance of the Carbaldehyde Moiety for Chemical Derivatization

The carbaldehyde group (–CHO), an aldehyde functional group attached to a ring structure, is one of the most versatile handles in organic synthesis. mdpi.com Its carbonyl carbon is electrophilic, making it highly susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of chemical transformations, including:

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols. libretexts.org

Condensation Reactions: Formation of imines (Schiff bases) by reacting with primary amines, a crucial step in the synthesis of many pharmaceutical agents. nih.govlibretexts.org

Wittig Reaction: Conversion of the aldehyde to an alkene.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols.

This broad reactivity allows chemists to use heterocyclic aldehydes as key intermediates to build molecular complexity, linking the thiazole core to other functional units and creating diverse libraries of compounds for biological screening or materials development. mdpi.comresearchgate.net

Role of Bromine Substitution in Modulating Chemical Reactivity and Biological Interactions

The presence of a bromine atom on the phenyl ring significantly influences the chemical behavior of 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde. Bromine exerts a dual electronic effect: it is electron-withdrawing through induction while being weakly electron-donating through resonance. This combination deactivates the aromatic ring toward electrophilic substitution but directs incoming electrophiles to the ortho and para positions. nih.gov

From a synthetic standpoint, the bromine atom is exceptionally useful as a handle for cross-coupling reactions. Seminal methods like the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular construction. chemimpex.com

In the context of biological activity, halogen substitution can profoundly impact a molecule's properties. The introduction of bromine can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability. Furthermore, the "heavy atom effect" of bromine can alter the photophysical properties of a molecule, a feature that can be exploited in the design of photosensitizers or molecular probes. researchgate.net Studies have shown that the presence of an electron-withdrawing group, such as bromine, on a phenyl ring attached to a thiazole can contribute to good antibacterial activity. nih.gov

Overview of Research Trajectories for Aryl-Substituted Thiazole Carbaldehydes

Research involving aryl-substituted thiazole carbaldehydes is predominantly focused on their application as versatile intermediates in the synthesis of novel bioactive compounds. chemimpex.com The general strategy involves using the carbaldehyde group as a reactive site to introduce further chemical diversity.

A significant research trajectory is the development of new therapeutic agents. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. nih.gov One study demonstrated that a compound derived from this scaffold exhibited anticancer activity against a human breast adenocarcinoma cell line (MCF7) that was comparable to the standard drug 5-fluorouracil (B62378). nih.gov Other research has focused on synthesizing complex heterocyclic hybrids from precursors like 4-(4-bromophenyl)thiazole (B159989), which have shown promising antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. acs.orgnih.gov

Beyond medicinal chemistry, these compounds are being explored in materials science. Their unique structures are being incorporated into the development of fluorescent probes for biological imaging and specialized polymers with enhanced thermal and mechanical properties. chemimpex.com The ability to readily modify the carbaldehyde and utilize the bromine for cross-coupling makes these scaffolds highly adaptable for creating a wide range of functional materials.

Table 2: Examples of Biological Activities of 4-(4-bromophenyl)thiazole Derivatives

Derivative Class Target Activity Example Finding
Thiazol-2-amine Schiff Bases Anticancer A derivative showed an IC₅₀ of 10.5 µM against the MCF7 breast cancer cell line. nih.gov
Thiazol-2-amine Schiff Bases Antibacterial Exhibited promising activity comparable to the standard drug norfloxacin. nih.gov
Thiazolyl-pyrazoline Hybrids Antimicrobial Showed significant potential against Staphylococcus aureus and Candida albicans. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383142-67-4

Molecular Formula

C10H6BrNOS

Molecular Weight

268.13 g/mol

IUPAC Name

4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H

InChI Key

KWYHBOLLADFDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 4 Bromophenyl 1,3 Thiazole 2 Carbaldehyde

Classic Approaches to the 1,3-Thiazole Core

The formation of the 1,3-thiazole heterocyclic system is a foundational step in the synthesis of the target compound. Classic methodologies have been refined over decades to provide reliable and high-yielding routes to this essential scaffold.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most prominent and widely utilized methods for the construction of thiazole rings. The fundamental reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. This reaction is known for its versatility, simplicity, and tendency to produce high yields. The general mechanism proceeds through an initial S-alkylation of the thioamide with the α-halocarbonyl, forming a key intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Variations of the Hantzsch synthesis have been developed to accommodate a wide range of substrates and to improve reaction conditions. These can include the use of different catalysts, solvent systems (including green solvents or solvent-free conditions), and energy sources like microwave irradiation to accelerate the reaction rate and improve yields.

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamide Precursors

This approach is the cornerstone of the Hantzsch synthesis and represents the most direct pathway to the 4-aryl-substituted thiazole core required for the target molecule. The reaction involves two key precursors: an α-halocarbonyl compound and a source of the thioamide moiety.

Alpha-Halocarbonyl Compound : This component provides the C4 and C5 atoms of the thiazole ring. For the synthesis of a 4-arylthiazole, an α-haloacetophenone is the typical starting material.

Thioamide Precursor : This reactant supplies the S, N, and C2 atoms. While various thioamides can be used, thiourea (B124793) is a common and readily available precursor that yields 2-aminothiazoles. Other thioamides can be used to install different substituents at the 2-position directly.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step aromatizes the ring.

Reactant 1Reactant 2Key FeatureProduct Type
α-HaloketoneThioamideClassic cyclocondensation2,4-Disubstituted Thiazole
α-HaloketoneThioureaForms 2-amino intermediate2-Amino-4-substituted Thiazole
α-HaloesterThioamideYields thiazole esters4-Substituted-thiazole-2-carboxylate

Introduction of the 4-(4-Bromophenyl) Substituent

The precise placement of the 4-bromophenyl group at the C4 position of the thiazole ring is critical. Synthetic strategy dictates that incorporating this group early in the sequence via a pre-functionalized starting material is the most efficient and regioselective approach.

Strategies for Aryl Ring Incorporation

The most effective strategy for incorporating the 4-(4-bromophenyl) moiety is through the selection of the appropriate α-halocarbonyl compound for the Hantzsch synthesis. By using 2-bromo-1-(4-bromophenyl)ethanone (commonly derived from p-bromoacetophenone) as the starting material, the 4-bromophenyl group is directly and unambiguously installed at the C4 position of the resulting thiazole. This approach avoids potential side reactions or isomeric mixtures that could arise from attempting to functionalize a pre-formed 4-phenylthiazole (B157171).

The reaction of 2-bromo-1-(4-bromophenyl)ethanone with a thioamide precursor like thioformamide (B92385) (to leave C2 unsubstituted) or thiourea (to form an amine at C2, which is later removed or replaced) establishes the complete 4-(4-bromophenyl)thiazole (B159989) skeleton.

Bromination Methodologies at the Phenyl Ring

While direct bromination of a 4-phenylthiazole intermediate is theoretically possible, achieving regioselective bromination at the para-position of the phenyl ring presents significant challenges. Electrophilic aromatic substitution could occur at multiple positions on the phenyl ring (ortho, meta, para) or even on the electron-rich thiazole ring itself, leading to a mixture of products that are difficult to separate.

Therefore, the overwhelmingly preferred methodology is a pre-functionalization strategy . This involves starting with a commercially available and correctly substituted raw material, namely p-bromoacetophenone. The bromine atom is already in the desired para position before the thiazole ring is ever formed. This precursor is then halogenated at the α-carbon (e.g., using Br₂) to form 2-bromo-1-(4-bromophenyl)ethanone, the key reactant for the Hantzsch synthesis. This route ensures perfect regiochemical control for the bromo-substituent.

StrategyDescriptionAdvantageDisadvantage
Pre-functionalizationUse of p-bromoacetophenone as a starting material.High regioselectivity; avoids isomeric mixtures.Dependent on the availability of the starting material.
Post-synthethic BrominationBromination of a pre-formed 4-phenylthiazole.Potentially fewer steps if starting from 4-phenylthiazole.Poor regioselectivity; risk of multiple products and side reactions.

Formylation at the 2-Position of the Thiazole Ring

The final key transformation is the introduction of a carbaldehyde (formyl) group at the C2 position. The C2 proton of a thiazole is the most acidic, making this position susceptible to deprotonation and subsequent electrophilic attack.

Several methods exist for the formylation of thiazoles. A common route involves the generation of a 2-thiazolyl organometallic intermediate. This can be achieved by treating a 2-bromo-4-(4-bromophenyl)thiazole (B1404119) with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This facilitates a halogen-metal exchange, creating a highly nucleophilic 2-lithio-4-(4-bromophenyl)thiazole species. researchgate.net This intermediate is not isolated but is immediately quenched with an appropriate formylating agent. N,N-Dimethylformamide (DMF) is a widely used and effective electrophile for this purpose. thieme-connect.de Subsequent acidic workup hydrolyzes the initial adduct to yield the desired 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde. thieme-connect.degoogle.com

Alternatively, a Grignard reagent can be prepared from the 2-bromothiazole (B21250) intermediate, which then reacts with a formamide (B127407) to give the aldehyde. google.com Another, though sometimes less regioselective, method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and DMF to formylate electron-rich aromatic and heteroaromatic rings. cambridge.orgorganic-chemistry.orgijpcbs.com However, for substrates with multiple potential reaction sites, such as a 4-phenylthiazole, this method can sometimes lead to formylation at the C5 position or the phenyl ring, requiring careful optimization. bohrium.comresearchgate.net

Vilsmeier-Haack Reaction as a Key Formylation Pathway

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com This reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comorganic-chemistry.org The resulting electrophilic iminium ion is then attacked by the electron-rich ring system. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. wikipedia.org

For thiazole derivatives, which are considered electron-rich heterocycles, the Vilsmeier-Haack reaction is a primary pathway for introducing a formyl group. ijpcbs.com The reaction's efficacy is well-documented for a variety of aromatic and heteroaromatic substrates. ijpcbs.com In the context of synthesizing this compound, the formylation occurs at the C2 position of the thiazole ring.

Studies on the formylation of related structures, such as 4-aryl-thiazol-2-amine derivatives, have explored the Vilsmeier-Haack reaction. For instance, the reaction on 4-(4-bromophenyl)thiazol-2-amine using a POCl₃-DMF system has been investigated. researchgate.netresearchgate.net In this specific case, the formylating reagent was found to link to the free amino group rather than the thiazole ring, forming an N,N-dimethylformimidamide group. researchgate.net This highlights the influence of substituents on the reaction's regioselectivity. However, for a 4-(4-bromophenyl)-1,3-thiazole substrate lacking a highly reactive amino group at the 2-position, the reaction is expected to proceed via electrophilic substitution on the thiazole ring itself.

Table 1: Vilsmeier-Haack Reaction Overview

Feature Description
Reagents N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)
Intermediate Vilsmeier Reagent (a chloroiminium salt)
Mechanism Electrophilic aromatic substitution followed by hydrolysis
Substrate Type Electron-rich aromatic and heteroaromatic compounds

| Application | Key method for the synthesis of aryl and heteroaryl aldehydes |

Alternative Formylation Protocols

While the Vilsmeier-Haack reaction is a staple, other protocols exist for the formylation of thiazole rings. One alternative approach involves the conversion of a thiazole precursor into the corresponding aldehyde through a multi-step sequence. This can include N-methylation with methyl iodide, followed by reduction with sodium borohydride (B1222165), and subsequent hydrolysis with mercury(II) chloride in water to unmask the aldehyde. wikipedia.org

Another modern, metal-free approach utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the formyl source. ias.ac.in This method has been successfully applied to phenolated 1,4-disubstituted 1,2,3-triazoles, where the reaction proceeds under the co-controlling influence of the triazole ring and a hydroxyl group. The proposed mechanism involves a rsc.orgingentaconnect.com-sigmatropic rearrangement. ias.ac.in While not directly demonstrated on 4-(4-bromophenyl)-1,3-thiazole, this methodology represents an innovative, metal-free strategy for C-H formylation that could potentially be adapted for thiazole systems.

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing environmentally benign synthetic routes for thiazole derivatives. researcher.life These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous reagents by employing techniques like microwave irradiation, solvent-free conditions, and efficient catalytic systems. researcher.life

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation has been explored for various stages of thiazole synthesis, including the foundational Hantzsch thiazole synthesis. nih.gov

The benefits of this technique include:

Rate Enhancement: Significant reduction in reaction time, from hours to minutes. nih.gov

Improved Yields: Often provides products in better yields than conventional methods. researchgate.netnih.gov

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives

Parameter Microwave-Assisted Synthesis Conventional Heating Reference
Reaction Time 4–8 minutes 8 hours nih.gov, nih.gov
Yield High / Efficient Lower nih.gov
Energy Source Microwave Irradiation Reflux / Oil Bath nih.gov, nih.gov

| Conditions | Often solvent-free or one-pot | Typically requires solvents | ingentaconnect.com |

Catalytic Systems for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. In thiazole chemistry, various catalytic systems have been developed to improve synthetic efficiency.

Palladium-catalyzed cross-coupling reactions, for instance, are used for the direct arylation of thiazoles. Ligand-free Pd(OAc)₂ has been shown to efficiently catalyze the C-H arylation of the thiazole ring with aryl bromides at very low catalyst loadings (as low as 0.001 mol%). organic-chemistry.org This method is economically and environmentally attractive as it avoids the need for pre-functionalized organometallic reagents and reduces metallic waste. organic-chemistry.org

Furthermore, eco-friendly biocatalysts, such as recyclable cross-linked chitosan (B1678972) hydrogels, have been employed as efficient and reusable base catalysts for the synthesis of 1,3-thiazole derivatives under ultrasonic irradiation. mdpi.com Copper-catalyzed multicomponent reactions using molecular oxygen as a green oxidant have also been developed for the synthesis of thiazoles from simple starting materials like aldehydes and amines. organic-chemistry.org These catalytic approaches enhance the sustainability of synthesizing the core 4-(4-bromophenyl)-1,3-thiazole scaffold, which is the necessary precursor for the final formylation step.

Chemical Transformations and Functionalization Strategies of 4 4 Bromophenyl 1,3 Thiazole 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence on the thiazole (B1198619) ring of 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde allows for numerous transformations. These reactions are fundamental for elongating carbon chains, introducing new functional groups, and constructing more complex heterocyclic systems.

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo subsequent elimination to form a double bond.

Condensation reactions, such as the Knoevenagel and Wittig reactions, are powerful tools for C-C bond formation at the aldehyde position. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base, can yield α,β-unsaturated products. These products are valuable precursors for further synthetic manipulations. Similarly, the Wittig reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene with control over the stereochemistry of the newly formed double bond.

The compound readily participates in diverse chemical reactions, including nucleophilic additions and condensations, making it an attractive building block for chemists aiming to create complex molecular architectures for pharmaceutical applications. chemimpex.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophile/ReagentProduct Type
Grignard ReactionRMgX (e.g., Phenylmagnesium bromide)Secondary alcohol
Wittig ReactionPh3P=CHR (Phosphorus ylide)Alkene
Knoevenagel CondensationCH2(CN)2 (Malononitrile)α,β-Unsaturated dinitrile
Henry ReactionR-NO2 (e.g., Nitromethane)β-Nitro alcohol
Aldol CondensationKetone/Aldehyde with α-hydrogenα,β-Unsaturated ketone/aldehyde

One of the most common and significant reactions of the aldehyde group is its condensation with primary amines to form Schiff bases, or imines (-C=N-). redalyc.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate followed by dehydration. The formation of the azomethine group (-N=CH-) is a key strategy for synthesizing molecules with a wide range of pharmacological activities. nih.gov

The reaction of this compound with various substituted anilines, hydrazides, or other primary amines can generate a library of Schiff base derivatives. These derivatives are often crystalline solids and can be readily characterized. The imine bond itself can be further reduced to a secondary amine, providing another route for molecular diversification. The formation of benzylidene linkages from aromatic aldehydes is a confirmed method for creating these derivatives. nih.gov

Table 2: Synthesis of Schiff Base Derivatives

Amine ReactantProduct
AnilineN-((4-(4-bromophenyl)thiazol-2-yl)methylene)aniline
4-FluoroanilineN-((4-(4-bromophenyl)thiazol-2-yl)methylene)-4-fluoroaniline
Thiosemicarbazide2-((4-(4-bromophenyl)thiazol-2-yl)methylene)hydrazine-1-carbothioamide
IsonicotinohydrazideN'-((4-(4-bromophenyl)thiazol-2-yl)methylene)isonicotinohydrazide

The aldehyde functionality can be easily manipulated through oxidation and reduction, providing access to compounds with different oxidation states at the C2 position.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Mild oxidants like silver oxide (Tollens' reagent) or stronger ones such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed. The resulting carboxylic acid is a versatile intermediate, enabling the formation of esters, amides, and acid chlorides. The oxidation of thiazoline-4-carboxylates to thiazole-4-carboxylates using molecular oxygen has been demonstrated, suggesting that similar oxidative aromatization pathways can be relevant for related systems. researchgate.net

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (4-(4-bromophenyl)-1,3-thiazol-2-yl)methanol. This is commonly accomplished using hydride-reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. The resulting alcohol can be used in subsequent reactions, such as esterification or conversion to an alkyl halide. The reduction of a ketone to a secondary alcohol in a related triazole system using sodium borohydride highlights a common synthetic strategy. mdpi.com

Modifications at the Bromine Atom

The bromine atom on the phenyl ring serves as a versatile handle for introducing structural diversity through various cross-coupling and substitution reactions. This allows for the extension of the molecule's aromatic system, a common strategy in the development of materials and therapeutic agents.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.gov The bromine atom in this compound makes it an excellent substrate for such palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com

This reaction typically involves a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (such as K2CO3, K3PO4, or Na2CO3), and a suitable solvent system (like toluene, dioxane, or DMF/water). mdpi.commdpi.commdpi.com By coupling with various aryl or heteroaryl boronic acids or esters, a wide range of biaryl and heteroaryl-aryl structures can be synthesized. This strategy allows for the systematic modification of the electronic and steric properties of the phenyl ring, which can be crucial for tuning the biological activity or photophysical properties of the final compound.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane4-([1,1'-biphenyl]-4-yl)-1,3-thiazole-2-carbaldehyde
4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Toluene/Water4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1,3-thiazole-2-carbaldehyde
Pyridine-3-boronic acidPd(PPh3)4K2CO3Toluene4-(4-(pyridin-3-yl)phenyl)-1,3-thiazole-2-carbaldehyde
Thiophene-2-boronic acidPd2(dba)3K2CO3Toluene4-(4-(thiophen-2-yl)phenyl)-1,3-thiazole-2-carbaldehyde

Nucleophilic aromatic substitution (SNAr) is a potential, though less common, pathway for functionalizing the bromophenyl ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromine atom).

In this compound, the thiazole-2-carbaldehyde substituent is electron-withdrawing. However, its activating effect is generally considered moderate compared to classic activating groups like nitro (-NO2) or cyano (-CN) groups. Consequently, SNAr reactions on this substrate would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide (B1231860) in methanol (B129727) at high pressure or sodium amide). The reaction feasibility would be highly dependent on the nucleophile's strength and the specific reaction conditions employed. While theoretically possible, palladium-catalyzed cross-coupling reactions are typically the more efficient and versatile method for modifying the bromine position on this particular scaffold.

Derivatization at the Thiazole Ring System

The thiazole ring in this compound presents distinct sites for chemical modification. The reactivity of the ring is significantly influenced by the electronic nature of its substituents: the electron-withdrawing 4-bromophenyl group at the C4 position and the strongly deactivating carbaldehyde group at the C2 position.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. Theoretical calculations and experimental observations indicate that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. wikipedia.orgresearchgate.net This is attributed to the directing effect of the sulfur atom. However, the presence of the electron-withdrawing carbaldehyde group at the C2 position significantly deactivates the thiazole ring towards electrophilic substitution, making such reactions challenging.

Despite the deactivation, under forcing conditions or with highly reactive electrophiles, substitution at the C5 position might be achievable. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. Due to the deactivating nature of the aldehyde, harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be required.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Thiazole Derivatives

ReactionReagents and ConditionsExpected Product at C5
Nitration HNO₃/H₂SO₄5-nitro-4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde
Bromination Br₂/FeBr₃5-bromo-4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde
Sulfonation Fuming H₂SO₄4-(4-bromophenyl)-2-formyl-1,3-thiazole-5-sulfonic acid

Note: This table presents expected products based on the general reactivity of thiazoles. Specific experimental data for this compound is limited in the reviewed literature.

Advanced Spectroscopic and Computational Characterization of 4 4 Bromophenyl 1,3 Thiazole 2 Carbaldehyde and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structural components of a molecule through its fragmentation pattern. For 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde, the exact molecular weight is 268.13 g/mol , corresponding to the molecular formula C₁₀H₆BrNOS. sigmaaldrich.com

In mass spectrometry analysis, the compound would be expected to show a distinct molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule containing the ⁸¹Br isotope. sapub.org

The fragmentation of thiazole (B1198619) derivatives under mass spectrometry conditions typically involves the cleavage of the molecule at its most labile bonds. researchgate.net While a specific fragmentation pattern for this compound is not detailed in the available literature, patterns can be inferred from studies on similar structures. sapub.orgresearchgate.netresearchgate.net Common fragmentation pathways for related thiazole compounds often show the pyrimidine (B1678525) rings are more stable than the thiazole rings during the fragmentation process. sapub.org The fragmentation process would likely involve initial loss of the formyl radical (•CHO) or the bromine atom (•Br). Subsequent fragmentation could involve the cleavage of the thiazole ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Mass (m/z) Predicted Origin
[C₁₀H₆BrNOS]⁺268/270Molecular Ion (M⁺)
[C₉H₆BrNS]⁺239/241Loss of formyl radical (•CHO)
[C₁₀H₆NOS]⁺188Loss of bromine atom (•Br)
[C₈H₅Br]⁺180/182Cleavage leading to bromophenylacetylene
[C₇H₄Br]⁺155/157Loss of HCN from bromophenyl fragment
[C₆H₄Br]⁺155/157Bromophenyl cation
[C₃H₂NS]⁺84Thiazole ring fragment

Note: This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools for investigating the molecular and electronic properties of compounds like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. aps.org For thiazole derivatives, DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable results for optimized geometries, including bond lengths, bond angles, and dihedral angles. semanticscholar.orgmdpi.commdpi.com These calculations are essential for understanding the three-dimensional structure of the molecule, which dictates its physical and chemical properties. The planarity of the thiazole and phenyl rings and the rotational barrier around the bond connecting them are key geometric parameters that can be accurately determined. scienceopen.com DFT studies on related structures show that the thiazole ring is planar. researchgate.net

Table 2: Typical Geometric Parameters for Thiazole Derivatives from DFT Calculations

Parameter Description Typical Calculated Value
C-S Bond Length (Thiazole)Bond distance between Carbon and Sulfur in the ring~1.7 - 1.8 Å
C-N Bond Length (Thiazole)Bond distance between Carbon and Nitrogen in the ring~1.3 - 1.4 Å
C=N Bond Length (Thiazole)Double bond distance between Carbon and Nitrogen~1.3 Å
C-C (inter-ring)Bond connecting the phenyl and thiazole rings~1.4 - 1.5 Å
C-Br Bond LengthBond distance between Carbon and Bromine~1.9 Å
C=O Bond Length (Aldehyde)Double bond distance in the formyl group~1.2 Å
Phenyl-Thiazole Dihedral AngleTorsion angle between the two ringsVaries, influences conjugation

Note: Values are approximate and derived from computational studies on structurally similar molecules.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. ajchem-a.com While foundational, the HF method does not fully account for electron correlation, which can affect the accuracy of the results. Studies comparing computational methods for thiazole and benzothiazole (B30560) derivatives have found that DFT methods, such as B3LYP, are often superior to the scaled HF approach for predicting molecular structures and vibrational frequencies. mdpi.com Nevertheless, HF calculations remain valuable for providing a baseline understanding of the electronic structure and are often used in conjunction with more advanced methods. mdpi.comajchem-a.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. dergipark.org.tr Computational studies on various thiazole derivatives have calculated HOMO-LUMO energy gaps, which are instrumental in predicting their electronic behavior. researchgate.netresearchgate.net From these calculations, other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived. conicet.gov.ar

Table 3: Calculated Electronic Properties of a Representative Thiazole Derivative

Property Definition Typical Value Range (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.0 to 5.0
Ionization Potential (I)-E(HOMO)6.0 to 7.0
Electron Affinity (A)-E(LUMO)1.5 to 2.5
Electronegativity (χ)(I + A) / 23.75 to 4.75
Chemical Hardness (η)(I - A) / 22.0 to 2.5

Note: These values are illustrative, based on DFT calculations for similar thiazole-containing compounds. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformers) of a molecule and their dynamic behavior over time. For molecules with rotatable bonds, such as the one connecting the phenyl and thiazole rings in this compound, multiple conformers can exist.

Conformational analysis helps identify the most stable conformer(s) by calculating the potential energy as a function of dihedral angles. MD simulations provide a deeper understanding of the molecule's flexibility and its interactions with its environment. For example, MD simulations of related thiazole-chalcone hybrids have been used to confirm stable binding within the active site of enzymes like DNA gyrase B. nih.gov Such studies can reveal how molecular flexibility and the spatial arrangement of substituents influence biological activity and intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. dergipark.org.tr Using methods like DFT, it is possible to calculate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com

Calculated IR frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of specific bonds. mdpi.com Theoretical NMR chemical shifts are calculated based on the magnetic shielding of each nucleus. For thiazole derivatives, these predictions have shown good correlation with experimental spectra, aiding in the assignment of complex spectral features. dergipark.org.tr

Table 4: Predicted Characteristic Spectroscopic Data for this compound

Spectroscopy Feature Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IR C=O Stretch (Aldehyde)~1680 - 1710
C=N Stretch (Thiazole)~1580 - 1630
C=C Stretch (Aromatic)~1450 - 1600
C-Br Stretch~500 - 600
¹H NMR Aldehyde Proton (-CHO)~9.5 - 10.5
Thiazole Proton (H-5)~7.5 - 8.5
Phenyl Protons~7.0 - 8.0
¹³C NMR Aldehyde Carbon (C=O)~180 - 190
Thiazole Carbons~110 - 170
Phenyl Carbons~120 - 140

Note: These predicted values are based on computational studies of analogous structures and serve as a guide for spectral interpretation. dergipark.org.trnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step for lead optimization. Computational, or in silico, methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule, thereby identifying potential liabilities before significant resources are invested in synthesis and in vitro testing. For this compound and its derivatives, in silico ADME predictions are instrumental in gauging their drug-likeness and potential for oral bioavailability.

Detailed research findings from computational studies on closely related thiazole derivatives, particularly those sharing the 4-(4-bromophenyl)thiazole (B159989) core, offer valuable insights into the probable ADME profile of this compound. The primary tool for this initial assessment is often Lipinski's Rule of Five, which evaluates the likelihood of a compound being an orally active drug in humans. wikipedia.orgdrugbank.com The rule establishes thresholds for several key molecular properties: a molecular weight (MW) of less than 500 Daltons, a logarithm of the octanol-water partition coefficient (logP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). wikipedia.orgdrugbank.com

While specific ADME data for this compound is not extensively published, analysis of its fundamental properties allows for a direct evaluation against Lipinski's criteria. The compound has a molecular weight of approximately 268.13 g/mol . sigmaaldrich.com Its structure contains one nitrogen atom, one oxygen atom, and one sulfur atom, which can act as hydrogen bond acceptors. The aldehyde proton is not considered a hydrogen bond donor. Therefore, the molecule has 0 hydrogen bond donors and 3 hydrogen bond acceptors. These values fall well within the limits set by Lipinski's Rule of Five, suggesting a favorable preliminary drug-likeness profile.

For a comparative perspective, in silico ADME studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising ADME properties. researchgate.netnih.gov These amine derivatives, which differ from the target compound at the 2-position of the thiazole ring, have also been shown to comply with Lipinski's rule, indicating good potential for oral bioavailability. researchgate.netnih.gov The substitution of the 2-amine group with a 2-carbaldehyde group in the target compound modifies these properties. The carbaldehyde group is more polar than a simple amine, which could influence properties like solubility and membrane permeability. However, without any N-H bonds, it reduces the hydrogen bond donor count to zero, which is generally favorable for membrane passage.

The table below presents the calculated physicochemical properties for the parent compound, this compound, in the context of Lipinski's Rule of Five.

PropertyPredicted Value for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )268.13 sigmaaldrich.com< 500Yes
LogP (Octanol-Water Partition Coefficient)~2.5-3.5 (Estimated)< 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Number of Violations0No more than 1Yes

Further computational analyses on related thiazole structures have also explored other important ADME parameters. For instance, the topological polar surface area (TPSA), a predictor of drug transport properties, is a key consideration. For thiazole derivatives, TPSA values are often in a range conducive to good cell membrane permeability. The presence of the aldehyde group in this compound would contribute to its TPSA, and its value would need to be considered in the context of balancing permeability with aqueous solubility.

Metabolic stability is another critical aspect of ADME. The aldehyde functional group in this compound represents a potential site for metabolic transformation, primarily oxidation to a carboxylic acid or reduction to an alcohol by metabolic enzymes such as aldehyde oxidases or dehydrogenases. In silico metabolism prediction tools can be employed to identify likely metabolites and assess the compound's metabolic fate, which is a crucial step in optimizing for a longer biological half-life.

Investigation of 4 4 Bromophenyl 1,3 Thiazole 2 Carbaldehyde Derivatives in in Vitro Biological Applications

Design Principles for Biologically Active Thiazole (B1198619) Derivatives

The development of potent, biologically active molecules from a lead compound like 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde is a systematic process guided by established medicinal chemistry principles. These strategies aim to optimize the compound's interaction with biological targets, thereby enhancing its therapeutic effects.

Scaffold hopping is a key strategy in drug design used to identify novel molecular core structures (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This approach allows chemists to explore new chemical spaces, potentially leading to compounds with improved properties such as enhanced potency, better synthetic accessibility, or a more favorable pharmacokinetic profile. nih.gov For instance, the core thiazole ring in a series of compounds could be replaced with another heterocyclic system, like a 4-hydroxy-1,2,3-triazole, to see if biological activity is retained or improved. unito.itresearchgate.net This technique is valuable for generating new intellectual property and overcoming limitations associated with the original scaffold. nih.gov

Bioisosteric replacement is a related but more focused technique that involves substituting a functional group within a molecule with another group that has similar physical or chemical properties. nih.gov The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. In the context of thiazole derivatives, a classic example might involve replacing a carboxylic acid group with a tetrazole or a hydroxytriazole system, which can mimic the acidic properties and binding interactions of the original group. unito.it These replacements can influence the molecule's size, shape, electronics, and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target, such as an enzyme or a receptor. mdpi.com This knowledge allows for the design of molecules that can bind with high affinity and specificity to the target's active site. nih.gov For antifungal thiazole derivatives, a common target is the enzyme lanosterol (B1674476) C14α-demethylase, which is crucial for the synthesis of the fungal cell membrane. nih.gov

Molecular docking simulations are a powerful computational tool used in this process. nih.gov By modeling how different thiazole derivatives fit into the active site of the target enzyme, researchers can predict their binding affinity and orientation. nih.gov This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for inhibitory activity. For example, the design of novel thiazole derivatives as anti-Candida agents often involves ensuring the molecule has appropriate hydrophobic features (HF), hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD) positioned correctly to interact with the enzyme's active site. nih.govresearchgate.net This structure-based approach helps prioritize which derivatives to synthesize and test, saving time and resources in the drug discovery process. mdpi.com

In Vitro Antimicrobial Activity Studies

A series of novel derivatives based on the 4-(4-bromophenyl)-thiazole scaffold have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. The core structure, often derived from the reaction of p-bromoacetophenone and thiourea (B124793), serves as a platform for adding various substituted phenyl rings and other moieties. nih.govpnrjournal.com These studies are crucial for identifying promising new antimicrobial agents in the face of growing resistance to existing drugs.

Derivatives of the 4-(4-bromophenyl)-thiazole scaffold have been tested against common Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In one study, a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones was synthesized and screened. pnrjournal.com Another study investigated 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov The results, often expressed as Minimum Inhibitory Concentration (MIC), indicate the lowest concentration of the compound required to inhibit visible bacterial growth.

Several compounds showed notable activity. For example, compound p2, a 4-(4-bromophenyl)-thiazol-2-amine derivative, exhibited promising potential against S. aureus with an MIC of 16.1 µM. nih.gov Another derivative, compound p4, was potent against B. subtilis with an MIC of 28.8 µM. nih.gov In a separate study, derivatives were tested against S. aureus and B. subtilis, with some compounds showing moderate activity. researchgate.net

In Vitro Activity of 4-(4-bromophenyl)-1,3-thiazole Derivatives Against Gram-Positive Bacteria
CompoundBacterial StrainActivity (MIC)Source
p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)Staphylococcus aureus16.1 µM nih.gov
p4 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)Bacillus subtilis28.8 µM nih.gov
Compound 7 (a thiazole derivative)Staphylococcus aureusModerate Activity researchgate.net
Compound 8 (a thiazole derivative)Staphylococcus aureusModerate Activity researchgate.net
Compound 7 (a thiazole derivative)Bacillus subtilisModerate Activity researchgate.net
Compound 8 (a thiazole derivative)Bacillus subtilisModerate Activity researchgate.net

The same series of compounds were also tested for their efficacy against Gram-negative bacteria, such as Escherichia coli. nih.govpnrjournal.com Gram-negative bacteria are often more challenging to inhibit due to their protective outer membrane.

Despite this challenge, some derivatives demonstrated significant activity. Compound p2, which was also active against Gram-positive bacteria, showed an MIC of 16.1 µM against E. coli. nih.gov This indicates a broad spectrum of antibacterial action for this particular derivative. However, in another study, a different set of synthesized derivatives showed no activity against the tested Gram-negative bacteria, highlighting how small structural changes can dramatically affect the spectrum of activity. researchgate.net

In Vitro Activity of 4-(4-bromophenyl)-1,3-thiazole Derivatives Against Gram-Negative Bacteria
CompoundBacterial StrainActivity (MIC)Source
p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)Escherichia coli16.1 µM nih.gov
Compounds 5-8 (thiazole derivatives)Pseudomonas aeruginosaNo Activity researchgate.net
Compounds 5-8 (thiazole derivatives)Escherichia coliNo Activity researchgate.net
Compounds 5-8 (thiazole derivatives)Proteus mirabilisNo Activity researchgate.net

In addition to antibacterial screening, the antifungal potential of 4-(4-bromophenyl)-thiazole derivatives has been a significant area of investigation. pnrjournal.com Studies have evaluated these compounds against clinically relevant fungal strains, including Candida albicans and Aspergillus niger, which are common causes of opportunistic infections. nih.govpnrjournal.com

The results of these assessments have been promising. In one study, derivatives were compared against the standard antifungal drug fluconazole. nih.gov Compound p6 was found to be particularly potent against C. albicans, with an MIC of 15.3 µM. nih.gov Another compound, p3, was the most active against A. niger, with an MIC of 16.2 µM. nih.gov Another research effort also reported that its synthesized compounds exhibited distinguished activity against C. albicans. researchgate.net These findings underscore the potential of the 4-(4-bromophenyl)-thiazole scaffold as a basis for developing new antifungal agents. pnrjournal.com

In Vitro Antifungal Activity of 4-(4-bromophenyl)-1,3-thiazole Derivatives
CompoundFungal StrainActivity (MIC)Source
p6 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)Candida albicans15.3 µM nih.gov
p3 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)Aspergillus niger16.2 µM nih.gov
Compounds 5-8 (thiazole derivatives)Candida albicansDistinguished Activity researchgate.net
Compounds 5-8 (thiazole derivatives)Candida glabrataDistinguished Activity researchgate.net

Mechanism of Action Studies (In Vitro Enzymatic or Cellular Assays)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action, primarily investigated through enzymatic and cellular assays. One significant mechanism is the inhibition of key enzymes involved in cancer progression. For instance, certain thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. One study reported a hydrazinyl thiazole derivative exhibiting a promising inhibitory effect on VEGFR-2.

Furthermore, derivatives of the closely related 1,3,4-thiadiazole (B1197879) scaffold have demonstrated dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), with IC50 values of 29.30 nM and 55.69 nM, respectively, for an o-bromophenyl derivative. Inhibition of these receptor tyrosine kinases can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. A Western blot analysis confirmed the ability of one such derivative to inhibit the phosphorylation of both EGFR and HER-2.

Cellular assays have further elucidated the mechanisms of action. Studies on 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine, a derivative, have shown that it inhibits DNA synthesis in A549 lung cancer cells. Other thiazole derivatives have been observed to induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

In Vitro Anticancer Activity Profiling

The anticancer potential of this compound derivatives has been extensively profiled through various in vitro studies, demonstrating their cytotoxicity against several cancer cell lines and their ability to induce apoptosis and modulate the cell cycle.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF-7, A549)

Derivatives of 4-(4-bromophenyl)-1,3-thiazole have shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

One study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that a specific derivative exhibited an IC50 value of 10.5 μM against the MCF-7 cell line, which was comparable to the standard drug 5-fluorouracil (B62378) (IC50 = 5.2 μM). Another investigation into 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones found that a derivative with a bromide substitution demonstrated moderate cytotoxic activity against MCF-7 cells with an IC50 value of 31.5 ± 1.91 μM.

In the context of A549 lung cancer cells, a pyrazoline-based thiazole derivative, 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole, emerged as a potent compound against three tested cell lines, including A549. Another derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, displayed significant inhibitory effects on A549 cells with an IC50 of 62.5 μg/mL. Furthermore, a study on brominated acetophenone (B1666503) derivatives, which share a structural similarity, reported that one compound exhibited remarkable cytotoxicity against A549 cells with an IC50 value of 11.80 ± 0.89 µg/mL.

Derivative TypeCell LineIC50 ValueReference
4-(4-bromophenyl)-thiazol-2-amine derivativeMCF-710.5 µM
2-[2-[4-Hydroxy-3-bromobenzylidene] hydrazinyl]-thiazole-4[5H]-oneMCF-731.5 ± 1.91 µM
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA54962.5 µg/mL
Brominated acetophenone derivativeA54911.80 ± 0.89 µg/mL

Investigation of Apoptosis Induction and Cell Cycle Modulation (In Vitro)

The cytotoxic effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Flow cytometric analysis of certain 1,3,4-thiadiazole derivatives highlighted a cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. For other derivatives, cellular accumulation was observed in the S and G2/M phases of the cell cycle. Further investigations using propidium (B1200493) iodide and annexin-V-FITC staining confirmed that apoptosis is a primary mode of cell death induced by these compounds.

One study on a specific thiazole derivative demonstrated that it induced apoptosis and arrested the cell cycle at the G0/G1 phase in HeLa cells. Another compound was found to halt the cell cycle at the G2/M phase and trigger early apoptosis. In MCF-7 cells, a particular thiazole derivative was shown to increase the percentage of cells in the pre-G1 phase by 37.36% compared to untreated cells (2.02%). This compound also significantly increased the percentage of both early and late apoptotic cells. The induction of apoptosis is often mediated through the intrinsic pathway, as evidenced by an increase in the expression of pro-apoptotic markers like BAX and a decrease in the anti-apoptotic marker BCL-2.

Enzyme Inhibition Relevant to Cancer Pathways (In Vitro)

As mentioned in the mechanism of action studies, the inhibition of specific enzymes is a key aspect of the anticancer activity of these compounds. Derivatives of the 4-(4-bromophenyl)-1,3-thiazole scaffold have been shown to target several kinases that are crucial for tumor growth and survival.

A notable target is VEGFR-2, where a thiazole derivative was found to have a significant inhibitory effect. This inhibition of VEGFR-2 is critical in preventing angiogenesis.

Furthermore, dual inhibitors of EGFR and HER-2 have been developed from the related 1,3,4-thiadiazole class, with a bromophenyl substituted derivative showing potent inhibition of both enzymes. The IC50 values for EGFR and HER-2 inhibition by this derivative were 29.30 nM and 55.69 nM, respectively.

Derivative TypeEnzyme TargetIC50 ValueReference
Hydrazinyl thiazole derivativeVEGFR-2Not specified
o-Bromophenyl substituted 1,3,4-thiadiazole derivativeEGFR29.30 nM
o-Bromophenyl substituted 1,3,4-thiadiazole derivativeHER-255.69 nM

Exploration of Other In Vitro Biological Activities

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential against other infectious diseases, notably tuberculosis.

Antitubercular Activity Against Mycobacterium tuberculosis Strains (In Vitro)

Several studies have highlighted the in vitro antitubercular activity of thiazole and thiadiazole derivatives against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

In one study, a series of thiazole–chalcone hybrids were evaluated, with two compounds containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups demonstrating potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values of 2.43 µM and 4.41 µM, respectively, which were superior to the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). Another investigation of thiadiazole-linked thiazole derivatives identified a compound with a promising MIC value of 7.1285 μg/mL against M. tuberculosis (H37Ra). Furthermore, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity.

Derivative TypeMycobacterium StrainMIC ValueReference
Thiazole–chalcone hybrid (2,4-difluorophenyl)M. tuberculosis H37Rv2.43 µM
Thiazole–chalcone hybrid (2,4-dichlorophenyl)M. tuberculosis H37Rv4.41 µM
Thiadiazole-linked thiazole derivativeM. tuberculosis H37Ra7.1285 µg/mL
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37RvNot specified (highest activity)

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi In Vitro)

Derivatives of the 4-(4-bromophenyl)-1,3-thiazole scaffold have demonstrated notable in vitro activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. oatext.comunl.pt Research has focused on evaluating the efficacy of these compounds against various life cycle stages of the parasite, including epimastigotes, trypomastigotes, and the clinically relevant intracellular amastigote form. oatext.comnih.gov

Studies have shown that modifications to the core thiazole structure can lead to compounds with significant trypanocidal effects. For instance, a series of 1,3-thiazole derivatives were found to be more potent than the reference drug benznidazole (B1666585) against epimastigotes. nih.gov One study highlighted that a derivative, compound 8 , was 24-fold more selective against trypomastigotes than benznidazole. nih.gov Furthermore, many compounds in this class exhibited anti-amastigote activity at low micromolar concentrations. nih.gov

The presence and position of certain chemical groups on the aryl ring system have been shown to be critical for activity. In one comparative study, a series of aryl-4-thiazolidinones possessing a bromine atom demonstrated better activity against T. cruzi than analogous compounds substituted with a trifluoromethyl group. oatext.com Specifically, compound 2h from the bromo-substituted series was identified as being significantly more active than the parent thiosemicarbazone intermediate and showed greater potency when compared to the standard, benznidazole. oatext.com The investigation into these derivatives represents a promising avenue for the development of new therapeutic agents for Chagas disease. cabidigitallibrary.org

In Vitro Anti-Trypanosoma cruzi Activity of Thiazole Derivatives
Compound Series/IDParasite StageKey FindingReference
1,3-Thiazole Derivatives (general)EpimastigotesAll tested thiazoles were more potent than benznidazole. nih.gov
Compound 8TrypomastigotesExhibited 24-fold greater selectivity than benznidazole. nih.gov
Compound 15AmastigotesShowed activity at low concentrations (from 3.65 μM). nih.gov
Aryl-4-thiazolidinones (Bromo-substituted)Epimastigote, Trypomastigote, AmastigoteShowed better overall activity compared to trifluoromethyl-substituted analogues. oatext.com
Compound 2h (Bromo-substituted)AmastigotesWas 21-fold more active than its parent intermediate compound (IC50 = 2.4µM vs 51.1µM). oatext.com

Anti-inflammatory and Analgesic Effects (In Vitro Models)

The thiazole nucleus is a key structural motif in various compounds exhibiting anti-inflammatory and analgesic properties. frontiersin.org Derivatives of this compound have been investigated for their potential to modulate key pathways involved in inflammation and pain signaling. In vitro enzyme assays are commonly employed to determine the inhibitory potential of these compounds against enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. frontiersin.org

Research into new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share a similar thiazole core, has identified compounds with potent dual inhibitory activity against both COX and LOX pathways. frontiersin.org Specifically, compounds 5d and 5e from this series were highlighted as significant inhibitors when compared to standard drugs like aspirin (B1665792) (for COX-1), celecoxib (B62257) (for COX-2), and zileuton (B1683628) (for 5-LOX). frontiersin.org Such dual-inhibition profiles are considered advantageous as they can offer a broader spectrum of anti-inflammatory action. The development of novel thiazole and related thiadiazole derivatives continues to be an active area of research for new analgesic and anti-inflammatory agents with potentially improved efficacy and side-effect profiles. nih.govthaiscience.infoijpsdronline.com

In Vitro Anti-inflammatory Activity of Thiazole Derivatives
Compound Series/IDTarget EnzymeKey FindingReference
Compound 5dCOX-1, COX-2, 5-LOXDemonstrated potent inhibition compared to respective standards. frontiersin.org
Compound 5eCOX-1, COX-2, 5-LOXProven to be a potential inhibitor of COX/LOX pathways. frontiersin.org

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of 4-(4-bromophenyl)-1,3-thiazole derivatives is heavily influenced by their molecular structure. Structure-Activity Relationship (SAR) analysis reveals that the type and position of substituent groups on the phenyl and thiazole rings are critical determinants of their antiparasitic and anti-inflammatory activities. acs.orgnih.gov For example, the presence of a 4-methoxyphenyl (B3050149) group coupled with aliphatic acyl substitutions on aminothiazole and aminothiadiazole templates has been shown to significantly enhance binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov

In the context of antimicrobial and anticancer activity, substitutions at the para position of the phenyl ring attached to the thiazole core can enhance the biological effect. nih.gov The incorporation of a bromine atom, as seen in the parent 4-(4-bromophenyl) scaffold, is a recurring feature in many biologically active thiazole derivatives, suggesting its importance for efficacy. acs.org Molecular docking studies often complement SAR analyses, providing insights into how these structural modifications affect the binding interactions between the compound and its biological target, such as specific amino acid residues within an enzyme's active site. frontiersin.org

Impact of Substituent Effects on In Vitro Activity

The nature of substituents on the aromatic rings of thiazole derivatives directly modulates their in vitro biological activity. A clear distinction is often observed between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Studies on various thiazole derivatives indicate that the presence of EWGs, such as halogens (e.g., -Br, -Cl) or nitro groups (-NO2), on the phenyl ring often correlates with enhanced biological potency. nih.govresearchgate.net For instance, research on thiazole-based Schiff bases as α-glucosidase inhibitors concluded that electron-withdrawing substituents were primarily responsible for the inhibitory activity. researchgate.net In one series, a derivative with a para-nitro group (3i ) showed the highest potency (IC50 = 10.21 µM), while compounds with EDGs like a para-methyl group (3g , IC50 = 33.21 µM) or a para-methoxy group (3d , IC50 = 42.31 µM) were less active. researchgate.netresearchgate.net This suggests that EWGs may facilitate stronger interactions with the target enzyme or improve the molecule's electronic properties for biological action.

Conversely, the position and type of EDGs can also be fine-tuned to achieve desired effects. While the para-methoxy substituted compound 3d showed lower activity in the aforementioned study, the strategic placement of methoxy (B1213986) groups in other scaffolds has been found to greatly increase binding affinity for certain receptors. nih.gov The presence of a hydroxyl group (-OH) at the para position of a phenyl ring in another series resulted in a compound (p2 ) with potent anticancer activity, nearly comparable to the standard drug 5-fluorouracil. nih.gov This highlights that the relationship between substituents and activity is complex and target-dependent.

Correlation of Molecular Descriptors with Biological Outcomes

To quantify the relationship between a molecule's structure and its biological activity (QSAR), various molecular descriptors are employed. These computational parameters describe physicochemical properties such as lipophilicity, polarity, size, and solubility. In silico analysis of thiazole derivatives often involves calculating descriptors to predict their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). unl.pt

Key molecular descriptors include:

XLOGP3: A measure of lipophilicity, which influences membrane permeability and absorption. An optimal range is often considered to be between -0.7 and +5.0. researchgate.net

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which affects its ability to cross biological membranes. A TPSA of ≤ 140 Ų is generally preferred for good cell permeability. researchgate.net

Molecular Weight (MW): The size of the molecule, which is often correlated with its ability to be absorbed. A common guideline (part of Lipinski's Rule of Five) suggests an MW of ≤ 500 g/mol for good oral bioavailability. researchgate.net

Hydrogen Bond Donors and Acceptors: These counts influence solubility and binding interactions with biological targets.

Computational models, such as the BOILED-Egg plot, use descriptors like lipophilicity (WLOGP) and polarity (TPSA) to predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. researchgate.net For novel thiazole derivatives, in silico studies have shown that many compounds adhere to established parameters like Lipinski's and Veber's rules, indicating a high probability of good oral bioavailability. unl.pt By correlating these descriptors with experimentally determined biological outcomes (e.g., IC50 values), researchers can build predictive models to guide the design of new, more potent derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via Hantzsch thiazole condensation. A general protocol involves reacting 4-bromophenyl-substituted thioureas with α-haloaldehydes (e.g., bromoacetaldehyde) under basic conditions. For optimization:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Catalyst : Use triethylamine or K2CO3 to deprotonate intermediates and enhance nucleophilicity .
  • Solvent : Ethanol or DMF is preferred for solubility and stability of intermediates .
  • Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >70% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Thiazole protons (C4-H and C5-H) resonate as doublets between δ 7.5–8.5 ppm. The 4-bromophenyl group shows aromatic protons at δ 7.2–7.8 ppm .
  • IR : Strong absorption at ~1680 cm<sup>−1</sup> (C=O stretch) and ~3100 cm<sup>−1</sup> (C-H aromatic) .
  • MS : Molecular ion peak [M]<sup>+</sup> at m/z 267 (for C10H7BrNOS<sup>+</sup>), with characteristic fragmentation at m/z 187 (loss of Br) .

Q. What are the key applications of this compound in medicinal chemistry research?

  • Methodological Answer : The aldehyde group serves as a reactive handle for Schiff base formation, enabling conjugation with amines to generate pharmacologically active derivatives (e.g., antimicrobial, anticancer agents). Example applications:

  • Antimicrobial Screening : Couple with sulfonamides or hydrazides to enhance bacterial membrane penetration .
  • Kinase Inhibition : The bromophenyl-thiazole core mimics ATP-binding motifs in kinases, making it a scaffold for inhibitors .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). The bromophenyl group often occupies hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic lysine residues .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.5) and bioavailability, highlighting moderate solubility challenges requiring formulation adjustments .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole-carbaldehyde derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Re-test compounds across multiple cell lines (e.g., MCF-7, HEK293) to rule out cell-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation of the aldehyde group, which may explain variability in in vivo efficacy .
  • Crystallographic Analysis : Co-crystallize derivatives with target enzymes (e.g., using SHELX for structure refinement) to confirm binding modes and identify steric clashes .

Q. How does substituent variation on the thiazole ring (e.g., Br vs. Cl, methoxy vs. methyl) alter electronic properties and reactivity?

  • Methodological Answer :

  • Hammett Analysis : The bromine substituent (-σp = 0.23) increases electron-withdrawing effects, stabilizing the aldehyde group and reducing electrophilicity compared to chlorine (-σp = 0.11) .
  • Cyclic Voltammetry : Bromophenyl derivatives show a reduction peak at −1.2 V (vs. Ag/AgCl), indicating easier electron transfer compared to methoxy-substituted analogues .

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